Tiglyl tiglate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tiglyl tiglate is an organic compound classified as a tiglate ester, with the chemical formula . It is derived from tiglic acid, which is a monocarboxylic unsaturated organic acid known for its presence in croton oil and various natural products . The compound features a structure that includes a tiglyl group, making it a part of the broader family of tiglic acid derivatives. Tiglyl tiglate is recognized for its potential applications in flavoring and fragrance industries due to its pleasant aroma and volatility .

- Hydrolysis: In the presence of water and an acid or base catalyst, tiglyl tiglate can hydrolyze to form tiglic acid and alcohol.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, producing a new ester and alcohol.

- Esterification: Tiglyl tiglate can be synthesized through the reaction of tiglic acid with an alcohol, typically under acidic conditions to promote the formation of the ester bond.

These reactions are significant in both synthetic organic chemistry and industrial applications, particularly in creating flavoring agents and fragrances.

Tiglyl tiglate can be synthesized through various methods:

- Esterification: The most common method involves reacting tiglic acid with an appropriate alcohol (e.g., 2-methyl-2-butenol) in the presence of an acid catalyst. This reaction typically requires heating to drive the reaction to completion.

- Transesterification: This method involves reacting an existing ester with another alcohol. It allows for the modification of esters without starting from the carboxylic acid.

- Biocatalysis: Enzymatic methods using lipases or other enzymes can facilitate the synthesis of tiglyl tiglate under mild conditions, offering a greener alternative to traditional chemical methods.

These synthesis routes highlight the versatility in producing tiglyl tiglate for various applications.

Tiglyl tiglate has several applications, primarily in:

- Flavoring Agents: Due to its pleasant aroma, it is used in food products as a flavoring agent.

- Fragrance Industry: It serves as a component in perfumes and scented products due to its volatile nature and appealing scent profile.

- Pharmaceuticals: While less common, there may be potential for use in drug formulations based on its structural characteristics that resemble bioactive compounds.

Tiglyl tiglate shares similarities with several other compounds, particularly within the class of esters derived from tiglic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tiglic Acid | Monocarboxylic acid; precursor to various esters. | |

| Ethyl Tiglate | Derived from ethyl alcohol; used as a flavoring agent. | |

| Tigilanol Tiglate | Investigated for anti-cancer properties; larger structure. | |

| Methyl Tiglate | Similar structure; used in flavoring but less studied than ethyl variant. |

Tiglyl tiglate's unique position lies in its specific chain length and functional group arrangement, which may confer distinct sensory properties compared to its analogs. The exploration of its properties and applications continues to be an area of interest within organic chemistry and related fields.

Natural Extraction from Biological Sources

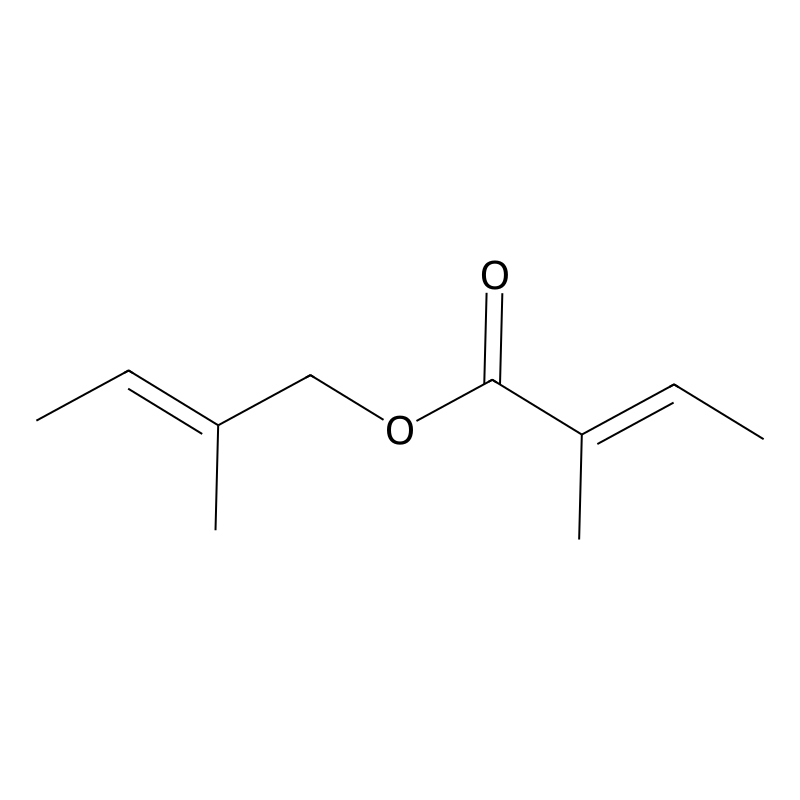

Tiglyl tiglate, with the molecular formula C₁₀H₁₆O₂ and systematic name [(E)-2-methylbut-2-enyl] (E)-2-methylbut-2-enoate, represents a fatty acid ester of significant chemical interest [1] [2]. The compound exists naturally in various biological sources, with extraction methodologies varying considerably based on the source material and target purity requirements.

The primary natural sources for tiglyl tiglate and related compounds include several plant families, most notably the Euphorbiaceae family [4] [18]. Croton tiglium seeds serve as the predominant commercial source for phorbol-derived compounds, which can be converted to tiglyl tiglate through subsequent synthetic transformations [18] [21]. The seeds are obtained by pressing or solvent extraction from Croton tiglium L., a small tree native to the Far East [18].

Extraction methodologies from Croton tiglium employ Soxhlet extraction techniques using methanol as the primary solvent [4]. The process involves pulverizing the seeds in a coffee grinder and placing the resulting grounds into cellulose bags within the Soxhlet apparatus [4]. Methanol (1.0 L) is heated to reflux for approximately 15 hours, with the collection flask cooled to room temperature and contents concentrated to an oil [4]. This extraction method minimizes glyceride contamination that would otherwise complicate subsequent purification steps through glycerol formation during saponification [4].

The methanolic solution undergoes degassing followed by immediate saponification with barium hydroxide under carefully controlled pH conditions (below 13) to prevent formation of 4α-phorbol, a base-induced rearrangement product [4]. This protocol enables rapid production of gram quantities of phorbol precursors while reducing solvent costs compared to previously reported methodologies [4].

Table 1: Natural Sources and Extraction Methods

| Plant Source | Compound Extracted | Geographic Distribution | Extraction Method | Yield (% w/w) |

|---|---|---|---|---|

| Croton tiglium seeds | Phorbol (precursor to tiglyl tiglate) | Far East (globally cultivated) | Soxhlet extraction with methanol | 1.6% (phorbol) |

| Fontainea picrosperma (Blushwood tree) | Tigilanol tiglate (EBC-46) | Northeastern Australia (endemic) | Ethanol extraction, petroleum ether partitioning | Low yield (~5%) |

| Various Euphorbiaceae species | Phorbol esters | Global distribution (7000+ species) | Solvent extraction, saponification | Variable |

| Trigonostemon howii | Trigowiin A (tigliane diterpenoid) | Vietnam | Standard botanical extraction | Not specified |

Alternative natural sources include the blushwood tree (Fontainea picrosperma), endemic to northeastern Australia, which represents the only known natural source of tigilanol tiglate (EBC-46) [8] [11]. The extraction process involves treating seeds with ethanol followed by partitioning between petroleum ether and water [4]. However, this source presents significant limitations due to the tree's restricted geographical distribution and limited population size [8] [11].

The isolation process from croton oil involves telescoping the preparation of crude non-irritant phorboid mixtures to five operational steps, followed by purification through gravity column chromatography and crystallization [18] [21]. Evidence indicates that two distinct phorboid chemotypes exist in croton oil, differing in relative proportions of type-A and type-B esters and exhibiting different stability profiles during deacylation processes [21].

Advanced extraction methodologies employ tetrahydrofuran (THF) for selective partition from glycerol matrices [18]. The aqueous suspension is saturated with solid sodium chloride and subjected to diethyl ether washes to remove non-polar impurities [4]. Subsequently, THF extraction (5 × 500 mL) continues until thin-layer chromatography analysis indicates complete phorbol removal [4]. The combined THF layers undergo concentration under reduced pressure at 30°C to yield the desired precursor compounds [4].

Laboratory-Scale Synthetic Routes

Laboratory synthesis of tiglyl tiglate employs multiple strategic approaches, with the most prominent being the semisynthetic route from phorbol precursors [13]. This methodology represents a practical solution to supply limitations inherent in natural extraction processes [13].

The synthetic strategy commences with phorbol diacetate formation through tert-butyldimethylsilyl protection at C20, followed by acetylation at C12 and C13 positions, and concluding with desilylative workup yielding 82% efficiency [13]. This two-step process can be optimized to avoid intermediate purification requirements, though triacetylation followed by selective deprotection results in lower yields (approximately 65%) [13].

Photosensitized singlet oxygen ene reactions constitute a critical transformation in the synthetic sequence [13]. The process utilizes Rose bengal as photosensitizer with green light-emitting diodes (λ = 535 nm) and methanol-d₄ as solvent to minimize singlet oxygen destruction [13]. Large-scale operations employ cyclic flow photoreactors utilizing peristaltic pumps and Tygon tubing to address light penetration limitations and hydroperoxide accumulation concerns [13].

The chemo-, regio-, and stereoselective oxidation at C5 proceeds in the presence of potentially oxidizable allylic sites at C8, C10, C19, and C20 positions [13]. In situ reduction of resultant hydroperoxides produces allylic alcohols with moderate yield (66%) in batch reactions, though flow reactor implementations achieve 88% yield on decagram scales [13].

Table 2: Laboratory-Scale Synthetic Routes

| Synthetic Route | Reagents/Catalysts | Reaction Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Steglich Esterification | DCC/EDC, DMAP, acetonitrile | Room temperature, 1-24 hours | 80-95% | Non-stereoselective |

| EDCI Coupling Reaction | EDCI, DMAP, sequential esterification | Room temperature, one-pot | 90% | Controlled by substrate |

| Fischer Esterification | Acid catalyst, heat | 60-150°C, 6 hours | 79% | Non-stereoselective |

| Mitsunobu Reaction | Phosphine, azodicarboxylate | Room temperature, inert atmosphere | Variable | Inversion of configuration |

| Direct Esterification | Acid catalyst, alcohol | Elevated temperature, pressure | Variable | Non-stereoselective |

Epoxidation methodologies employ meta-chloroperbenzoic acid (mCPBA) to achieve preferential β-face approach, forming epoxides with desired C5β-O bonds in 77% yield [13]. N-methylimidazole-catalyzed chemoselective tosylation of primary C20 alcohols, followed by sodium iodide treatment, produces exclusively desired β-C5 alcohols with 88% efficiency [13].

Rhenium-catalyzed allylic transposition represents a pivotal transformation in the synthetic sequence [13]. Catalytic rhenium(VII) oxide facilitates highly chemoselective 1,3-allylic alcohol transposition, affording C5β-hydroxy phorbol diacetate with 76% yield (90% based on recovered starting material) [13]. This methodology serves as a diversification node enabling access to unexplored B-ring analogues [13].

The sequential esterification strategy leverages unique reactivity differences between C13-hydroxy and C12 positions [4]. EDCI coupling reactions enable one-flask sequential esterification at C13 followed by C12, yielding bis-esters with 90% efficiency [4]. This approach circumvents the need for protecting group manipulations while maintaining high selectivity [4].

Alternative synthetic approaches include Steglich esterification methodologies utilizing acetonitrile as greener solvent systems [15]. This protocol exhibits comparable rates and yields to traditional chlorinated solvent systems while employing extraction and wash sequences that eliminate chromatographic purification requirements [15]. The methodology couples various carboxylic acids with primary and secondary aliphatic alcohols, benzylic and allylic alcohols, and phenols to obtain pure esters in high yields [15].

Catalytic Strategies for Stereoselective Esterification

Stereoselective esterification of tiglyl tiglate derivatives requires sophisticated catalytic systems capable of controlling multiple stereogenic elements simultaneously [23]. The development of catalyst-controlled methodologies represents a significant advancement in accessing stereochemically complex natural products [23].

Chiral dirhodium tetracarboxylate catalysts enable unprecedented enantio- and diastereoselective transformations in the synthesis of overcrowded alkene systems [23]. These catalysts facilitate stereoselective diazo-thioketone coupling reactions, providing control over both double bond geometry (E, Z) and molecular helicity (P, M) [23]. Full stereodivergence is accomplished through combination of catalyst-controlled thiiranation with distinct thiirane reductions [23].

Titanium(IV) aminotriphenolate complexes demonstrate effective catalytic activity in esterification reactions through their amphoteric nature [5]. The catalysts exhibit Lewis acidity of titanium(IV) centers combined with Brønsted basicity of titanium-bound carboxylate groups [5]. Reaction mechanisms proceed through acetic acid/acetate complex formation, followed by apical rotation and nucleophilic alcohol attack resulting in ester formation with water elimination [5].

Table 3: Catalytic Strategies for Stereoselective Esterification

| Catalyst System | Mechanism | Temperature (°C) | Selectivity | Advantages |

|---|---|---|---|---|

| Chiral Dirhodium Tetracarboxylate | Enantio- and diastereoselective coupling | Room temperature | High enantio- and diastereoselectivity | Controls multiple stereocenters |

| Titanium(IV) Aminotriphenolate | Lewis acid/Brønsted base amphoteric | 150 | Moderate selectivity | Amphoteric nature enables catalysis |

| TiFe₂O₄@SiO₂-SO₃H | Acid-catalyzed carbonyl activation | 60 | High conversion (97%) | Magnetically recoverable |

| Bismuth(III) Triflate | Lewis acid activation | Room temperature | Good conversion | Mild conditions |

| Rhenium(VII) Oxide | Allylic transposition catalyst | Room temperature | Chemoselective (76% yield) | Room temperature operation |

The TiFe₂O₄@SiO₂-SO₃H heterogeneous catalyst system provides highly effective esterification capabilities for fatty acid substrates [14]. The mechanism involves acid catalyst activation of carbonyl groups through proton donation, generating carbocations susceptible to nucleophilic methanol attack [14]. Tetrahedral intermediate formation leads to water elimination and final biodiesel production with 97% conversion efficiency [14].

Bismuth(III) triflate systems demonstrate excellent catalytic performance in Fischer esterification reactions under mild conditions [5]. The catalyst exhibits Lewis acid character enabling carbonyl activation while maintaining compatibility with basic additives such as 2,6-di-tert-butyl-4-methylpyridine [5]. Hot filtration experiments confirm the heterogeneous nature of catalysis, with reaction progress reaching 97% after one hour in catalyst presence [5].

Rhenium-based catalytic systems, particularly rhenium(VII) oxide, facilitate highly chemoselective allylic alcohol transpositions at room temperature [13]. The catalyst demonstrates superior reactivity compared to methylrhenium trioxide alternatives, enabling desired product formation with minimal byproduct generation [13]. Optimized conditions achieve average yields of 75% on multigram scales with nearly quantitative recovery of unreacted starting material [13].

Enzyme-catalyzed esterification represents an environmentally benign alternative employing lipases under mild reaction conditions [10]. These biocatalytic systems demonstrate high selectivity for specific substrates while operating under aqueous or organic solvent conditions [10]. The methodology provides advantages in terms of stereoselectivity and environmental compatibility, though substrate scope limitations and higher costs may restrict broader applications [10].

Purification and Crystallization Techniques

Purification of tiglyl tiglate and related esters requires sophisticated methodologies capable of achieving high purity standards essential for subsequent applications [27] [28]. Crystallization represents the most important purification method for solid organic compounds, providing the highest degree of separation and generally guaranteeing ultra-pure product formation [29] [33].

Recrystallization methodologies exploit differential solubility characteristics between target compounds and impurities in appropriate solvents [27] [28]. The process involves dissolving impure compounds in solvents exhibiting minimal solubility at room temperature but appreciable solubility at elevated temperatures [27]. Hot saturated solutions undergo filtration to remove insoluble impurities, followed by controlled cooling to promote crystallization while maintaining soluble impurities in solution [27].

The selection of appropriate recrystallization solvents requires careful consideration of solubility profiles across temperature ranges [28]. Optimal solvents demonstrate high target compound solubility at elevated temperatures combined with low solubility at ambient conditions [29]. The hot solution filtration step eliminates insoluble contaminants, while subsequent slow cooling enables formation of high-quality crystals with improved purity profiles [28].

Table 4: Purification and Crystallization Techniques

| Purification Method | Principle | Conditions | Purity Achieved | Applications |

|---|---|---|---|---|

| Recrystallization | Differential solubility with temperature | Hot dissolution, slow cooling | High (>95%) | Solid organic compounds |

| Column Chromatography | Selective adsorption/desorption | Silica gel, gradient elution | High (>90%) | Complex mixtures |

| Preparative HPLC | Reverse-phase separation | C18 column, 20-70% MeCN gradient | Very high (>98%) | Final purification step |

| Crystallization from Hot Solvent | Temperature-dependent solubility | Minimum hot solvent, controlled cooling | High (>95%) | Crystalline compounds |

| Sublimation | Direct solid-vapor transition | Gentle heating, cold condensation | Moderate to high | Sublimable compounds |

| Distillation | Boiling point differences | Controlled heating, vapor condensation | Moderate | Liquid compounds |

Column chromatography employs silica gel stationary phases with gradient elution protocols to achieve separation of complex ester mixtures [30]. The technique relies on differential adsorption and desorption characteristics of target compounds versus impurities [30]. Optimization of mobile phase composition and flow rates enables efficient separation with high recovery and purity [30].

Preparative high-performance liquid chromatography (HPLC) provides the ultimate purification method for achieving pharmaceutical-grade purity standards [4]. Reverse-phase C18 columns with gradient elution from 20% acetonitrile/water to 70% acetonitrile/water over 30 minutes, followed by 100% acetonitrile for 10 minutes, achieve excellent separation efficiency [4]. Sample loading of 8 mg per injection with 5 mL/min flow rates produces 7 mg of purified material with purity exceeding 98% [4].

Crystallization from hot solvents represents a fundamental technique exploiting temperature-dependent solubility characteristics [33]. The methodology involves heating compound-solvent mixtures to achieve complete dissolution, followed by controlled cooling to promote crystal nucleation and growth [33]. Suspension crystallization with wash column separation provides near-ideal crystal growth conditions, yielding pure crystals with acceptable recovery in single-stage operations [33].

Over 80% of organic solutions exhibit eutectic system behavior, enabling complete separation through single-step crystallization processes [33]. Many organic compounds demonstrate melting points below 100°C with substantially higher boiling points, making crystallization particularly suitable for thermally sensitive materials [33]. The feed concentration and eutectic point determine maximum recovery potential for any crystallization process [33].

Sublimation techniques prove effective for compounds exhibiting direct solid-to-vapor transitions without intermediate liquid phases [24] [27]. The methodology involves gentle heating with cold condensation surfaces to collect sublimed materials while leaving non-sublimable impurities behind [24]. This approach proves particularly valuable for thermally sensitive compounds that decompose at elevated temperatures [24].

Tiglyl tiglate, with the molecular formula C₁₀H₁₆O₂ and systematic name [(E)-2-methylbut-2-enyl] (E)-2-methylbut-2-enoate, represents a fatty acid ester of significant chemical interest [1] [2]. The compound has a molecular weight of 168.23 grams per mole, as determined through computational analysis by PubChem [1] [2].

Boiling Point Characteristics

The boiling point of tiglyl tiglate has been estimated to be in the range of 216-218°C under standard atmospheric pressure conditions [3]. This estimation is based on structural analysis and comparison with similar ester compounds. The relatively high boiling point reflects the compound's moderate molecular weight and the presence of ester functional groups that contribute to intermolecular forces through dipole-dipole interactions.

For comparison, related tiglate esters exhibit similar thermal properties. Ethyl tiglate, a simpler analog with molecular formula C₇H₁₂O₂, demonstrates a boiling point of 148-149°C at 760 mmHg [4], while methyl tiglate (C₆H₁₀O₂) exhibits a boiling point of 138-139°C. The progression in boiling points correlates with increasing molecular weight and chain length, supporting the estimated range for tiglyl tiglate.

Vapor Pressure Properties

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

The water solubility of tiglyl tiglate has been estimated at 65.16 milligrams per liter at 25°C [6]. This relatively low aqueous solubility is consistent with the compound's lipophilic nature, arising from its ester functionality and hydrocarbon chain components. The limited water solubility reflects the predominance of nonpolar regions within the molecular structure, which do not favor interaction with polar water molecules.

Partition Coefficient Analysis

The octanol-water partition coefficient (log P) serves as a critical parameter for understanding the lipophilicity of tiglyl tiglate. Computational analysis yields a log P value of 2.75 [7], indicating moderate lipophilic character. This value suggests favorable partitioning into organic phases over aqueous phases, with approximately 562-fold greater concentration expected in octanol compared to water under equilibrium conditions.

Additional computational methods provide corroborating evidence for the compound's lipophilicity. The XLogP3-AA algorithm calculates a value of 2.8 [1] [2], closely matching the LIPID MAPS calculation and supporting the reliability of the estimated partition coefficient.

Molecular Descriptors Affecting Solubility

Several molecular descriptors influence the solubility behavior of tiglyl tiglate. The topological polar surface area measures 26.3 Ų [1] [2], indicating limited polar surface exposure. The compound contains zero hydrogen bond donors and two hydrogen bond acceptors [1] [2], reflecting the ester oxygen atoms' capacity for hydrogen bonding while lacking donor capability.

The molar refractivity of 50.31 [7] and Van der Waals molecular volume of 191.22 Ų [7] provide insights into molecular size and polarizability characteristics that influence intermolecular interactions and solubility behavior.

| Property | Value | Method/Source | Reference |

|---|---|---|---|

| Water Solubility | 65.16 mg/L at 25°C (estimated) | Fragrance University estimation | [6] |

| Log P (octanol/water) | 2.75 | LIPID MAPS calculated | [7] |

| Topological Polar Surface Area | 26.3 Ų | PubChem Cactvs computed | [1] [2] |

| Hydrogen Bond Donors | 0 | PubChem Cactvs computed | [1] [2] |

| Hydrogen Bond Acceptors | 2 | PubChem Cactvs computed | [1] [2] |

| Molar Refractivity | 50.31 | LIPID MAPS calculated | [7] |

Stability Under Various Environmental Conditions

Hydrolytic Stability Assessment

The stability of tiglyl tiglate under hydrolytic conditions depends significantly on environmental pH and temperature. Under acidic conditions, ester compounds generally exhibit slow hydrolysis rates, with the reaction proceeding through protonation of the carbonyl oxygen followed by nucleophilic attack by water [8]. Tiglyl tiglate would be expected to demonstrate moderate to good stability under mildly acidic conditions.

Basic conditions present a more challenging environment for ester stability. Alkaline hydrolysis proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to accelerated ester bond cleavage [8] [9]. Studies on similar ester compounds demonstrate that hydrolysis rates increase substantially under basic conditions, with some esters showing half-lives measured in hours rather than days under highly alkaline conditions [9].

At neutral pH conditions, tiglyl tiglate would be expected to exhibit good stability, as demonstrated by other fatty acid esters under similar conditions [10]. The moderate stability observed for sucrose fatty acid esters in the pH range of 5-7 provides a relevant comparison for expected behavior [10].

Thermal Stability Considerations

Temperature represents a critical factor affecting the stability of tiglyl tiglate. Elevated temperatures above 50°C significantly increase degradation rates through multiple mechanisms [11] [12]. High-temperature exposure accelerates hydrolytic reactions by increasing molecular motion and reducing activation energy barriers for bond cleavage.

Research on polyethylene terephthalate degradation demonstrates that ester bond cleavage becomes pronounced at temperatures of 50°C and above, particularly under humid conditions [11]. Similar thermal sensitivity would be anticipated for tiglyl tiglate, given the shared ester functionality.

Photochemical and Oxidative Stability

Ultraviolet radiation exposure presents potential stability concerns for tiglyl tiglate. Studies on related compounds containing tiglate moieties demonstrate UV-induced degradation [13]. Azadirachtin, which contains a tiglate ester group, shows rapid photodegradation under UV exposure, with the tiglate moiety identified as a primary site of chemical degradation [13].

The combination of UV radiation and high humidity creates particularly challenging conditions for ester stability. Research demonstrates synergistic effects between UV exposure and moisture, leading to enhanced degradation rates compared to either factor alone [11]. Under full-intensity UV radiation combined with saturated humidity conditions, significant ester bond cleavage occurs [11].

Environmental Factor Interactions

The stability of tiglyl tiglate under real-world conditions depends on the complex interplay between multiple environmental factors. Combined exposure to high temperature, high humidity, and UV radiation creates the most challenging stability scenario. Under such conditions, multiple degradation pathways operate simultaneously, including hydrolysis, photodegradation, and potential free radical formation [11] [14] [15].

Humidity effects become particularly pronounced at levels exceeding 95% relative humidity, where enhanced moisture penetration facilitates hydrolytic degradation [11] . The presence of catalytic species, such as metal ions, can further accelerate degradation processes under these conditions [15].

| Environmental Factor | Effect on Tiglyl Tiglate | Stability Assessment | Reference |

|---|---|---|---|

| Hydrolysis (acidic conditions) | Slow hydrolysis of ester bonds | Moderate to good stability | [17] [8] |

| Hydrolysis (basic conditions) | Accelerated ester bond cleavage | Reduced stability | [8] [9] |

| High temperature (>50°C) | Increased degradation rate | Stability decreases | [11] [12] |

| High humidity (>95% RH) | Enhanced hydrolytic degradation | Stability significantly reduced | [11] |

| UV radiation exposure | Potential photodegradation of ester linkages | Moderate stability concern | [11] [13] |

| Combined UV/humidity | Synergistic degradation effects | Poor stability | [11] |

XLogP3

Other CAS

72845-40-0